2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-(Cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the [4 + 2] cycloaddition reaction of 1-azadienes with 2-carbon π-components . This reaction can be catalyzed by transition metals, which facilitate the formation of the fused ring system . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which are efficient for constructing the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of Grignard reagents or other organometallic intermediates. These methods allow for the efficient and high-yield production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
2-(Cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-(Substituted-phenyl)imidazo[4,5-c]pyridine: Known for its antimicrobial activities.
2-Amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: Evaluated for anticancer properties.
Uniqueness
2-(Cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific cyclopentylmethyl substitution, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-4-9(3-1)7-12-14-10-5-6-13-8-11(10)15-12/h5-6,8-9H,1-4,7H2,(H,14,15) |
InChI Key |
DQBHIPRIFSEFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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